2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione
Description
This compound is a hybrid heterocyclic system featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methylphenyl group. A methylene bridge links the imidazothiazole moiety to an indene-1,3-dione scaffold. The indene-dione unit introduces a conjugated, planar aromatic system, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c1-13-6-8-14(9-7-13)19-18(24-10-11-27-22(24)23-19)12-17-20(25)15-4-2-3-5-16(15)21(17)26/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKLZQIPOWYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess diverse pharmacological properties. They have been explored for their potential against various diseases, suggesting that they may interact with multiple targets.
Mode of Action
It is known that imidazo[2,1-b][1,3]thiazole derivatives can interact with various targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the diverse pharmacological properties of imidazo[2,1-b][1,3]thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific target and the biological context.
Result of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess diverse pharmacological properties, suggesting that they could have various molecular and cellular effects depending on the specific target and biological context.
Biological Activity
The compound 2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione (CAS No. 861213-01-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various bioactivities including antibacterial, antifungal, antioxidant, and cytotoxic effects.
- Molecular Formula : C22H14N2O2S
- Molecular Weight : 370.42 g/mol
- Structure : The compound features a unique structure that combines an indene dione with an imidazo[2,1-b][1,3]thiazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Formation of the Imidazole Ring : Often synthesized via the Debus-Radziszewski method.
- Coupling Reactions : Final modifications introduce substituents such as 4-methylphenyl through nucleophilic substitution reactions.
Antibacterial Activity
Studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antibacterial properties. For example:
- A study reported that compounds similar to the target compound showed activity against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis .
Antifungal Activity
The compound's antifungal properties have also been explored:
- In vitro assays indicated promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on structural modifications .
Antioxidant Activity
Antioxidant assays revealed that the compound exhibits significant free radical scavenging activity:
- The antioxidant capacity was measured using DPPH and ABTS assays, with results indicating a strong ability to neutralize free radicals .
Cytotoxicity
Cytotoxic studies are crucial for assessing the safety profile of new compounds:
- The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing selective cytotoxicity while maintaining low toxicity towards normal cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anti-tuberculosis Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were screened for anti-tubercular activity, highlighting the importance of substituent variations on biological efficacy .
- Antioxidant Evaluation : Compounds containing thiazole and imidazole rings were evaluated for their antioxidant properties, revealing a correlation between structural features and antioxidant capacity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Case Study : A study demonstrated that similar compounds can induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death and survival mechanisms. This suggests potential use as a chemotherapeutic agent.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes or intracellular targets.
- Case Study : In vitro studies have indicated that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in the development of new antibiotics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for various biological processes.
- Example : Research has focused on its inhibitory effects on enzymes involved in cancer metabolism, suggesting that it could serve as a therapeutic agent in metabolic diseases.
Organic Electronics
Due to its unique electronic properties, the compound is also being explored for applications in organic electronics.
- Application : It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to transport charge can enhance device performance.
Photovoltaic Devices
The incorporation of this compound into photovoltaic devices has been investigated due to its potential to improve light absorption and energy conversion efficiency.
- Research Findings : Studies show that integrating such compounds into polymer matrices can lead to improved charge mobility and stability in solar cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their pharmacological implications:
Key Observations
Replacement of indene-dione with coumarin (as in ) introduces additional hydrogen-bonding sites (e.g., lactone oxygen), which may improve target binding. Dimethylamino substituents (e.g., compound 6a) at C-5 significantly boost COX-2 selectivity (selectivity index = 313.7) compared to bulkier groups, which reduce potency .
Synthetic Challenges: The target compound’s indene-dione moiety requires precise control of conjugation during synthesis to avoid side reactions, such as keto-enol tautomerization. This contrasts with pyrimidinetrione derivatives, where trione stability simplifies purification . Yields for imidazothiazole derivatives vary widely: coumarin-linked analogues achieve ~63% yield , while RAF kinase inhibitors (e.g., compound 38b) report lower yields (~23%) due to steric hindrance .
Spectroscopic Distinctions :
- The target compound’s indene-dione system is expected to show strong IR absorption at ~1700–1750 cm⁻¹ (C=O stretching), distinct from coumarin-linked derivatives (1715 cm⁻¹ for lactone C=O) .
- In $^{13}\text{C NMR}$, the indene-dione’s carbonyl carbons resonate at δ ~190–200 ppm, whereas pyrimidinetrione derivatives exhibit peaks near δ 160 ppm for sp² carbons .
The indene-dione’s planar structure may favor interactions with ATP-binding pockets in kinases .
Q & A
Q. How do pH and temperature variations affect the compound’s stability in biological assays?
- Methodological Answer :
- pH stability : Test degradation kinetics in buffers (pH 4–9) via HPLC. Thiazolidinone derivatives are prone to hydrolysis under acidic conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td >150°C suggests robustness) .
- Storage recommendations : Lyophilized powders at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
